8-Chlorooctyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chlorooctyl acetate can be synthesized through the esterification of 8-chloro-1-octanol with acetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Chlorooctyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles like hydroxide ions under mild conditions.
Major Products Formed:
Hydrolysis: 8-chloro-1-octanol and acetic acid.
Substitution: Various substituted octyl acetates depending on the nucleophile used.
Scientific Research Applications
8-Chlorooctyl acetate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-chlorooctyl acetate involves its interaction with biological molecules through its ester and chlorine functional groups. The ester linkage can undergo hydrolysis, releasing 8-chloro-1-octanol and acetic acid, which can interact with cellular components. The chlorine atom may also participate in substitution reactions, potentially modifying the activity of biological molecules .
Comparison with Similar Compounds
Octyl acetate: Similar ester structure but lacks the chlorine atom.
8-Chloro-1-octanol: Precursor to 8-chlorooctyl acetate, lacks the ester linkage.
Properties
Molecular Formula |
C10H19ClO2 |
---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
8-chlorooctyl acetate |
InChI |
InChI=1S/C10H19ClO2/c1-10(12)13-9-7-5-3-2-4-6-8-11/h2-9H2,1H3 |
InChI Key |
GMADNPIAEYOEIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCCl |
Origin of Product |
United States |
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